2,4(1H,3H)-Pyrimidinedione,1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl-
Description
The compound 2,4(1H,3H)-Pyrimidinedione,1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-β-D-arabinofuranosyl]-5-methyl- (CAS: 128269-50-1) is a nucleoside analog with a pyrimidinedione core. Its molecular formula is C29H27N5O5 (MW: 525.56 g/mol), featuring a 2-deoxy-2-fluoro-β-D-arabinofuranosyl sugar moiety modified at the 5'-O position with a bulky [(4-methoxyphenyl)diphenylmethyl] (trityl) protecting group and a 5-methyl substituent on the pyrimidinedione ring .
Properties
IUPAC Name |
1-[3-fluoro-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29FN2O6/c1-19-17-33(29(36)32-27(19)35)28-25(31)26(34)24(39-28)18-38-30(20-9-5-3-6-10-20,21-11-7-4-8-12-21)22-13-15-23(37-2)16-14-22/h3-17,24-26,28,34H,18H2,1-2H3,(H,32,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTXWELQZVJMHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4(1H,3H)-Pyrimidinedione derivatives, particularly those modified with various substituents, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione , is a complex structure that combines a pyrimidinedione core with a modified sugar moiety. This article reviews the biological activity of this compound and its derivatives, focusing on their synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's structure includes:
- Pyrimidinedione core : A six-membered heterocyclic compound with two nitrogen atoms.
- Sugar moiety : A modified deoxy sugar that enhances bioavailability and specificity.
- Substituents : The presence of a methoxyphenyl group and a diphenylmethyl group which may influence its pharmacological properties.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C20H24F N3O5 |
| Molecular Weight | 393.42 g/mol |
| IUPAC Name | 1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-b-D-arabinofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione |
| CAS Number | Not available |
Antiviral Activity
Research has shown that pyrimidinedione derivatives exhibit antiviral properties, particularly against HIV. The mechanism often involves inhibition of reverse transcriptase (RT), an essential enzyme for viral replication. Studies indicate that modifications to the pyrimidine ring can enhance antiviral efficacy by improving binding affinity to the enzyme's active site .
Antimicrobial Activity
Pyrimidinedione derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrate that these compounds can inhibit the growth of various bacterial strains. Specifically, compounds with electron-donating groups exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anti-inflammatory Effects
Recent investigations into the anti-inflammatory properties of pyrimidinedione derivatives reveal significant inhibition of COX-1 and COX-2 enzymes. This action suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Antiviral Efficacy Against HIV : A study assessed the effectiveness of various pyrimidinedione derivatives in inhibiting HIV replication. Compounds demonstrated IC50 values in the nanomolar range, indicating potent antiviral activity .
- Antimicrobial Screening : A series of synthesized pyrimidine derivatives were tested against standard bacterial strains. Results indicated that certain modifications led to a 30% increase in antibacterial potency compared to existing antibiotics .
- Anti-inflammatory Activity : In vivo tests using formalin-induced paw edema models showed that specific pyrimidinedione derivatives significantly reduced inflammation compared to control groups, suggesting their potential use as anti-inflammatory agents .
Structure-Activity Relationships (SAR)
The biological activity of pyrimidinedione derivatives is closely related to their structural features. Key findings include:
- Substituent Effects : Electron-donating groups enhance biological activity by stabilizing the active form of the compound.
- Ring Modifications : Alterations in the pyrimidine ring can affect enzyme binding and selectivity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Methoxy group at position 4 | Increased antibacterial activity |
| Fluorine substitution | Enhanced antiviral potency |
| Diphenylmethyl group | Improved bioavailability |
Scientific Research Applications
Antiviral and Anticancer Applications
FMAU has been explored as a potential antiviral and anticancer agent due to its ability to inhibit viral replication and tumor growth. The compound acts as a substrate for viral enzymes, which can lead to the termination of viral RNA synthesis. Its effectiveness against various viruses, including herpes simplex virus (HSV) and human cytomegalovirus (HCMV), has been documented in several studies.
Case Studies
- Herpes Simplex Virus : Research indicates that FMAU demonstrates antiviral activity against HSV by inhibiting viral DNA polymerase, which is crucial for viral replication. The compound's efficacy was evaluated in vitro, showing a significant reduction in viral load compared to untreated controls .
- Cancer Treatment : FMAU has been investigated for its potential use in cancer therapy. In preclinical studies, it exhibited cytotoxic effects on cancer cell lines, suggesting that it may serve as a chemotherapeutic agent by interfering with nucleic acid metabolism in rapidly dividing cells .
Imaging Applications
FMAU is also being developed as a radiotracer for positron emission tomography (PET) imaging. Its fluorinated structure allows it to be labeled with isotopes such as fluorine-18, making it suitable for non-invasive imaging of cellular proliferation.
Research Findings
- A study conducted by Alauddin et al. demonstrated that radiolabeled FMAU could effectively visualize tumor growth and metastasis in animal models, providing insights into the dynamics of cancer progression .
- The compound's specificity for proliferating cells makes it a valuable tool for monitoring therapeutic responses in cancer treatment .
Structural Analogues and Derivatives
The structural modifications of FMAU have led to the synthesis of various analogues that exhibit enhanced biological activity or altered pharmacokinetic properties. These derivatives are being evaluated for their potential applications in drug development.
| Compound | Modification | Activity |
|---|---|---|
| FMAU | Fluorination | Antiviral |
| 5-Methyl-FMAU | Methylation | Enhanced activity against cancer cell lines |
| 2-Fluoro-FMAU | Fluorination | Improved PET imaging capabilities |
Conclusion and Future Directions
The applications of 2,4(1H,3H)-Pyrimidinedione, 1-[2-deoxy-2-fluoro-5-O-[(4-methoxyphenyl)diphenylmethyl]-β-D-arabinofuranosyl]-5-methyl- are diverse and promising. Its roles in antiviral therapy and cancer treatment highlight its potential as a significant player in modern medicine. Ongoing research into its derivatives may yield compounds with even greater efficacy and specificity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural differences and their implications:
Key Findings from Research
- Antiviral Activity: Microwave-synthesized pyrimidinediones (e.g., unmodified 2,4-(1H,3H)-pyrimidinedione) demonstrate antiviral properties, suggesting that the target compound’s fluorinated arabinofuranosyl group and trityl protection could enhance efficacy by resisting enzymatic degradation .
- Metabolic Stability: The 2-deoxy-2-fluoro modification in arabinofuranosyl sugars (as seen in related compounds) reduces susceptibility to phosphorylases, prolonging half-life .
- Steric Effects : The bulky trityl group in the target compound may hinder interactions with viral polymerases compared to smaller analogs like the 5-ethynyl derivative, but it improves solubility for in vivo delivery .
Preparation Methods
Deoxofluorination of Ribose Derivatives
The 2′-deoxy-2′-fluoro-arabinofuranosyl group is typically synthesized via deoxofluorination of a ribose precursor. Key methods include:
Method A: DAST-Mediated Fluorination
Method B: Bis(2-Methoxyethyl)Aminosulfur Trifluoride (Deoxo-Fluor)
Comparison of Fluorination Methods
| Parameter | DAST | Deoxo-Fluor |
|---|---|---|
| Temperature | −78°C to rt | 90°C |
| Solvent | DCM | Toluene |
| Anomeric Control | β-selectivity | β-selectivity |
| Byproducts | HF gas | Minimal |
Protection of the 5′-Hydroxyl Group
Dimethoxytrityl (DMT) Protection
The 5′-OH is protected early to prevent undesired side reactions.
Key Consideration:
Glycosylation with 5-Methyluracil
Vorbrüggen Glycosylation
The 5-methyluracil base is introduced via glycosylation of the protected sugar.
Stereochemical Control:
-
β-Selectivity is achieved via neighboring group participation of the C2 benzoyl group, forming an acyloxonium intermediate.
Sequential Deprotection and Final Purification
Removal of Temporary Protecting Groups
Final Purification
Alternative Synthetic Routes
Proline-Catalyzed Asymmetric Synthesis
Solid-Phase Synthesis
-
Phosphoramidite Approach :
-
Prepare 5′-O-DMT-2′-fluoro-5-methyluridine-3′-phosphoramidite.
-
Incorporate into oligonucleotides via automated synthesis.
-
Analytical Characterization
Key Spectroscopic Data
Purity Assessment
| Method | Conditions | Result |
|---|---|---|
| HPLC | C18 column, MeCN/H2O gradient | >95% purity |
| TLC | CH2Cl2:MeOH (9:1) | Rf = 0.45 |
Industrial-Scale Considerations
Process Optimization
-
Scale-Up : 30 g batches achieved via continuous flow reactors.
-
Cost Drivers : DAST/Deoxo-Fluor expense (∼$150/g), DMT-Cl (∼$80/g).
-
Sustainability : Recycling toluene and pyridine reduces waste.
Applications and Derivatives
Antiviral Prodrug Development
Oligonucleotide Therapeutics
-
Incorporated into siRNA for improved nuclease resistance (t1/2 increased from 2 h to 48 h in serum).
Q & A
Q. What are the critical steps in synthesizing this compound with high purity, and how can side reactions be minimized?
Methodological Answer: The synthesis involves sequential protection-deprotection strategies. Key steps include:
- Fluorination at the 2'-position : Use anhydrous conditions with fluorinating agents (e.g., DAST or Deoxo-Fluor) to minimize hydrolysis .
- Protection of the 5'-OH group : The 4-methoxyphenyl diphenylmethyl (MMTr) group is preferred over benzoyl (as in ) for its orthogonality in solid-phase synthesis .
- Purification : Silica gel chromatography with gradient elution (e.g., hexane:ethyl acetate) or HPLC with C18 columns ensures purity >98%. Microwave-assisted synthesis (as in , Table 1) reduces reaction time by 60% compared to conventional heating.
Q. How does the 5-O-MMTr group influence the compound’s stability during storage and reactions?
Methodological Answer: The MMTr group enhances solubility in organic solvents (e.g., DCM, THF) and prevents premature degradation of the arabinofuranosyl sugar. However:
- Acid Sensitivity : The MMTr group is cleaved under mild acidic conditions (e.g., 3% TFA in DCM). Stability tests (TGA/DSC) show decomposition above 150°C .
- Comparative Data : Benzoyl-protected analogs () exhibit higher thermal stability but require harsher deprotection (e.g., NH3/MeOH), risking fluorinated sugar degradation.
Q. What spectroscopic techniques are essential for confirming the compound’s structure?
Methodological Answer:
- NMR : ¹H/¹³C NMR (DMSO-d6) identifies key signals:
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 505.1342 [M+H]+) validates molecular formula (C26H21FO7) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in fluorination efficiency across different batches?
Methodological Answer: Fluorination yield variations often stem from:
- Moisture Contamination : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H2O).
- Stereochemical Control : Optimize reaction temperature (−20°C to 0°C) to suppress 2'-epimerization. Comparative studies ( vs. 6) show MMTr protection reduces steric hindrance, improving fluorination yields by ~15% .
- Analytical Validation : Track intermediates via LC-MS or 19F NMR (δ ≈ −120 ppm for 2'-F) .
Q. What advanced analytical methods are required to characterize stereochemical purity?
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration but requires single crystals (challenging for bulky MMTr derivatives). ’s fluorophenylpyridine structure provides a model for similar analyses .
- Chiral HPLC : Use a Chiralpak IC column with heptane:IPA (90:10) to separate α/β anomers.
- Circular Dichroism (CD) : Compare the arabinofuranosyl CD profile with known β-D-configured analogs (e.g., thymidine derivatives in ) .
Q. How can researchers optimize deprotection strategies without degrading the fluorinated sugar?
Methodological Answer:
- Acid-Labile MMTr Removal : Use TFA vapor instead of liquid-phase acid to minimize exposure time.
- Comparative Studies : Benzoyl deprotection (NH3/MeOH, 12h) causes 5-10% sugar ring opening, while MMTr cleavage (TFA/DCM, 30 min) retains >95% integrity .
- Monitoring : In-situ FTIR tracks the MMTr group’s disappearance (loss of aromatic C=C stretch at 1600 cm⁻¹) .
Key Challenges and Solutions
- Stereochemical Purity : Use chiral auxiliaries or enzymatic methods (e.g., lipase-mediated resolution) to enhance β-D selectivity.
- Scale-Up Limitations : Replace MMTr with cheaper trityl analogs while maintaining reaction efficiency .
- Biological Activity Gaps : Collaborate with virology labs to test against RNA viruses (e.g., HCV, influenza), leveraging thymidine’s antiviral scaffold () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
